molecular formula C13H21ClN6O4 B12364507 2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride

2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride

Cat. No.: B12364507
M. Wt: 360.80 g/mol
InChI Key: IJPUKVUXOHYUFY-GUORDYTPSA-N
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Description

2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride is a complex organic compound with significant applications in various fields, including pharmaceuticals and biochemistry. This compound is known for its unique structure, which includes a purine base linked to an amino acid derivative, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with glycine or other amino acids.

    Linking the Purine Base to the Amino Acid Derivative: This step involves the use of protecting groups to ensure selective reactions. The purine base is linked to the amino acid derivative through an ether bond, typically using reagents like sodium hydride (NaH) and alkyl halides.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the purine base can be modified using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine base.

Scientific Research Applications

2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The purine base can mimic natural nucleotides, allowing it to interfere with biological processes like DNA replication or protein synthesis. The amino acid derivative enhances its solubility and cellular uptake, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A well-known antiviral drug with a similar purine base structure.

    Valaciclovir: A prodrug of acyclovir with enhanced bioavailability.

    Ganciclovir: Another antiviral compound with a similar mechanism of action.

Uniqueness

2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride is unique due to its specific combination of a purine base and an amino acid derivative, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H21ClN6O4

Molecular Weight

360.80 g/mol

IUPAC Name

2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride

InChI

InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-9H,3-4,6,14H2,1-2H3,(H2,15,18,20);1H/t8-,9?;/m0./s1

InChI Key

IJPUKVUXOHYUFY-GUORDYTPSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OCCOCN1C=NC2C1=NC(=N)NC2=O)N.Cl

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2C1=NC(=N)NC2=O)N.Cl

Origin of Product

United States

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